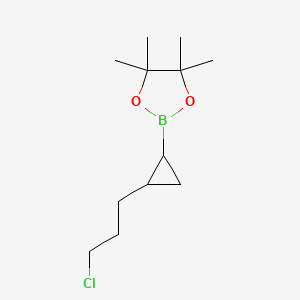
2-(2-(3-Chloropropyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3-Chloropropyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest due to its unique structure and reactivity. This compound features a cyclopropyl group attached to a chloropropyl chain, which is further connected to a dioxaborolane ring. The presence of boron in its structure makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Chloropropyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an alkene or alkyne is rapid and efficient, leading to the formation of the corresponding alkyl or alkenylborane . This method is widely used due to its simplicity and effectiveness.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved safety. The use of catalysts such as palladium or nickel can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(2-(3-Chloropropyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The reaction conditions typically involve mild temperatures and pressures, making the processes efficient and environmentally friendly .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science.
科学研究应用
2-(2-(3-Chloropropyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new diagnostic tools.
作用机制
The mechanism of action of 2-(2-(3-Chloropropyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of carbon-boron bonds through various catalytic processes. In Suzuki-Miyaura coupling, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product . The boron atom in the compound acts as a Lewis acid, facilitating the formation of new bonds and enhancing the reactivity of the molecule.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A widely used boron reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
4-Formylphenylboronic Acid: Another boronic acid derivative with applications in organic synthesis and medicinal chemistry.
3-Chloropropylbis(catecholato)silicate: A bifunctional reagent used in cross-coupling reactions and the synthesis of heterocycles.
Uniqueness
2-(2-(3-Chloropropyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its cyclopropyl and chloropropyl groups, which provide distinct reactivity compared to other boron compounds. Its structure allows for versatile applications in various fields, making it a valuable tool in both academic and industrial research.
属性
CAS 编号 |
126726-63-4 |
|---|---|
分子式 |
C12H22BClO2 |
分子量 |
244.57 g/mol |
IUPAC 名称 |
2-[(1R,2R)-2-(3-chloropropyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H22BClO2/c1-11(2)12(3,4)16-13(15-11)10-8-9(10)6-5-7-14/h9-10H,5-8H2,1-4H3/t9-,10-/m1/s1 |
InChI 键 |
WEPJLNOQGOQHBW-NXEZZACHSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2CCCCl |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2CCCCl |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















